3-(2-Pyridyl)-1,3-propanediol diacetate
Description
3-(2-Pyridyl)-1,3-propanediol diacetate is a heterocyclic diacetate ester featuring a pyridyl substituent on the central carbon of a 1,3-propanediol backbone.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(3-acetyloxy-3-pyridin-2-ylpropyl) acetate |
InChI |
InChI=1S/C12H15NO4/c1-9(14)16-8-6-12(17-10(2)15)11-5-3-4-7-13-11/h3-5,7,12H,6,8H2,1-2H3 |
InChI Key |
UGXGFKYGAPFDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(C1=CC=CC=N1)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Famciclovir (BRL 42810)
Structure: 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol diacetate . Key Differences:
- Substituent : Famciclovir replaces the pyridyl group with a purine moiety linked via an ethyl chain. This modification enhances its antiviral activity, particularly against herpesviruses.
- Applications : Approved for treating herpes zoster and genital herpes, Famciclovir demonstrates how diacetate esters with nucleobase substituents can serve as prodrugs, improving bioavailability .
- Physical Properties : The purine group increases molecular weight (MW: 321.3 g/mol) and polarity compared to the pyridyl analog, affecting solubility and metabolic stability .
Propane-1,3-diyl Diacetate (CAS 628-66-0)
Key Differences:
- Simplicity : Lacking substituents, this compound serves as a baseline for studying diacetate ester properties.
- Applications : Used as a solvent or plasticizer due to its low polarity and high stability.
- Chromatographic Behavior : Compared to substituted analogs, it exhibits lower resolution (Rs1 = 8.09 for 1,3-butanediol diacetate in chiral separations) .
Pentaerythritol Tetraacetate (CAS 597-71-7)
Structure : 2,2-Bis[(acetyloxy)methyl]-1,3-propanediol diacetate .
Key Differences :
3-(Nitrophenyl)-1,3-Propanediol Diacetates
Structures :
- 3-(o-Nitrophenyl)-1,3-propanediol diacetate
- 3-(p-Nitrophenyl)-1,3-propanediol diacetate .
Key Differences : - Electrophilic Substituents: Nitro groups introduce strong electron-withdrawing effects, altering reactivity in reduction and hydrolysis reactions. These compounds are intermediates in synthesizing aminophenol derivatives for dyes or pharmaceuticals.
- Synthetic Utility : Separation via ether extraction relies on nitro group positioning, a strategy applicable to pyridyl analogs .
1,3-Propanediol, 2,2-Diethyl-, Diacetate (CAS 92714-07-3)
Structure : Central carbon with two ethyl groups .
Key Differences :
- Steric Effects : Diethyl groups increase hydrophobicity and steric hindrance, reducing reaction rates in nucleophilic substitutions compared to pyridyl or nitro-substituted analogs.
- Applications: Potential use in lubricants or coatings due to enhanced lipid solubility .
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
